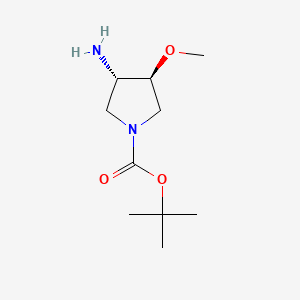

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962813 | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-79-0 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 429673-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diastereoselective Synthesis of 3,4-Substituted Pyrrolidines: A Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with its substituted derivatives exhibiting a wide range of biological activities.[1][2] The precise control of stereochemistry at the C3 and C4 positions is crucial for modulating the pharmacological properties of these compounds. This guide provides an in-depth overview of the core strategies for the diastereoselective synthesis of 3,4-substituted pyrrolidines, offering insights into the underlying mechanisms and practical applications for researchers, scientists, and drug development professionals.

Chapter 1: The Power of [3+2] Cycloaddition Reactions

One of the most powerful and convergent strategies for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[3][4] This method allows for the rapid assembly of highly functionalized pyrrolidines with the potential to create up to four contiguous stereocenters in a single step.[3]

The diastereoselectivity of the reaction is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile. The in situ generation of azomethine ylides from the decarboxylative condensation of α-amino acids with aldehydes or ketones is a common and efficient approach.[5][6]

A variety of dipolarophiles can be employed, including activated alkenes such as maleimides, chalcones, and nitroalkenes.[6][7] The reaction often proceeds with high regio- and diastereoselectivity, favoring the formation of specific isomers.[5][7] For instance, the three-component reaction of isatin, N-methylglycine, and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles has been shown to be highly regioselective, yielding spirooxindole-pyrrolidine derivatives.[5]

Visualizing the [3+2] Cycloaddition Workflow

Caption: General workflow for the synthesis of pyrrolidines via [3+2] cycloaddition.

Representative Experimental Protocol: Three-Component [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of spiro[indoline-3,2′-pyrrolidine] derivatives.[5]

-

A mixture of isatin (1.0 mmol), N-methylglycine (1.0 mmol), and the substituted acrylonitrile (1.0 mmol) is prepared in absolute ethanol (10 mL).

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired spiro-pyrrolidine product.

Chapter 2: Asymmetric Catalysis: A Gateway to Enantiopure Pyrrolidines

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiomerically enriched 3,4-substituted pyrrolidines. Various catalytic systems have been developed, including those based on transition metals and organocatalysts.

Gold-Catalyzed Cycloadditions of Allenenes

Homogeneous gold(I) catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures.[8] Phosphoramidite gold(I) complexes have been successfully employed in the diastereo- and enantioselective synthesis of 3,4-disubstituted pyrrolidines from allenenes.[8][9][10] The reaction proceeds through the enantioselective cyclization of the allenene to form a carbocationic intermediate, which is then trapped by a nucleophile, leading to the construction of three contiguous stereogenic centers with high diastereoselectivity.[8][9]

| Catalyst System | Substrate | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Au(I)/Phosphoramidite | Allenene | Methanol | >20:1 | up to 95% | [8] |

| Au(I)/Phosphoramidite | Allenene | Water | >20:1 | up to 94% | [8] |

Visualizing the Gold-Catalyzed Cycloaddition

Caption: Gold-catalyzed synthesis of 3,4-substituted pyrrolidines from allenenes.

Organocatalytic Strategies

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of pyrrolidines. Cinchona alkaloid-derived catalysts have been particularly successful in promoting highly diastereo- and enantioselective reactions.[11]

One notable example is the organocatalytic dynamic kinetic resolution cascade, which combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization.[11] This strategy allows for the synthesis of highly functionalized pyrrolidines with up to three stereogenic centers in good yields and with excellent diastereo- and enantioselectivity.[11]

Another powerful organocatalytic approach is the Michael addition of aldehydes to nitroalkenes, followed by reductive cyclization, to afford 3,4-disubstituted pyrrolidines.[12]

Representative Experimental Protocol: Organocatalytic Michael Addition/Cyclization

This protocol is a general representation of the synthesis of 3,4-disubstituted pyrrolidines via an organocatalytic Michael addition followed by reductive cyclization.[12]

Step 1: Organocatalytic Michael Addition

-

To a solution of the nitroalkene (1.0 mmol) and the aldehyde (1.5 mmol) in an appropriate solvent (e.g., toluene), the organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) is added.

-

The reaction is stirred at room temperature until the nitroalkene is consumed (monitored by TLC).

-

The crude product is purified by flash column chromatography to yield the γ-nitroaldehyde.

Step 2: Reductive Cyclization

-

The purified γ-nitroaldehyde is dissolved in a suitable solvent (e.g., methanol).

-

A reducing agent (e.g., Raney nickel) is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

The reaction is stirred until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The resulting crude pyrrolidine is purified by column chromatography.

Chapter 3: Substrate-Controlled Diastereoselective Syntheses

In substrate-controlled methods, the stereochemistry of the final product is dictated by the inherent chirality of the starting material or a key intermediate.

Chiral Pool Synthesis

The use of readily available chiral starting materials, known as the "chiral pool," is a robust strategy for the synthesis of enantiopure compounds. (R)-pyrrolidine-3-carboxylic acid is a versatile building block for the synthesis of various 3,4-disubstituted pyrrolidines.[13] The carboxylic acid and the secondary amine functionalities provide handles for further elaboration, while the stereocenter at C3 serves as a control element for subsequent stereoselective transformations. For instance, palladium-catalyzed C(sp³)–H arylation can be used for the regio- and stereoselective introduction of aryl groups at the C4 position.[13]

Conjugate Addition Approaches

The diastereoselective conjugate addition of chiral nucleophiles to α,β-unsaturated esters is another effective method. For example, the conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate has been used as the key step in the synthesis of both anti- and syn-3,4-substituted aminopyrrolidines with high diastereomeric and enantiomeric excess.[14]

Ring Expansion and Rearrangement Strategies

Ring expansion reactions of smaller, stereochemically defined rings can provide access to chiral pyrrolidines. A notable example is the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to afford 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines.[15][16] This process occurs with high diastereoselectivity via the interception of a bicyclic aziridinium intermediate by various nucleophiles.[15][16]

Summary of Diastereoselective Methods

| Method | Key Features | Advantages | Disadvantages |

| [3+2] Cycloaddition | Convergent, forms multiple stereocenters in one step. | High complexity generation, good functional group tolerance. | Can sometimes lead to mixtures of regio- or stereoisomers. |

| Gold-Catalyzed Cycloaddition | High diastereo- and enantioselectivity. | Mild reaction conditions, high efficiency. | Requires a precious metal catalyst. |

| Organocatalysis | Metal-free, environmentally benign. | Access to both enantiomers, operational simplicity. | Catalyst loading can sometimes be high. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Predictable stereochemical outcome. | Limited to the available chiral pool. |

| Conjugate Addition | Good control over the formation of C-C or C-N bonds. | High diastereoselectivity with chiral nucleophiles. | Stoichiometric amounts of chiral reagents may be needed. |

| Ring Expansion/Rearrangement | Access to unique substitution patterns. | Can provide access to otherwise difficult-to-make structures. | May require multi-step synthesis of the starting ring system. |

Conclusion

The diastereoselective synthesis of 3,4-substituted pyrrolidines is a vibrant area of research with a diverse array of powerful synthetic methodologies. The choice of a particular strategy depends on the desired substitution pattern, the required level of stereochemical purity, and the availability of starting materials. The continued development of novel catalytic systems and synthetic transformations will undoubtedly lead to even more efficient and selective routes to these important heterocyclic compounds, further empowering their application in drug discovery and development.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Qirem, R. A., Al-Hiari, Y. M., & Sweidan, K. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 10(16), 9473–9483. [Link]

-

Bakulina, O., & Kantin, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.). [Link]

-

Alonso, R., Campos, P. J., & Rodríguez, M. A. (2003). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. Organic Letters, 5(22), 4219–4222. [Link]

-

Gorin, D. J., Sherry, B. D., & Toste, F. D. (2011). Phosphoramidite gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines. Journal of the American Chemical Society, 133(18), 7024–7027. [Link]

-

Wang, Y., Li, P., & Lin, X. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. Organic Letters, 15(8), 1958–1961. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Qirem, R. A., Al-Hiari, Y. M., & Sweidan, K. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 10(16), 9473–9483. [Link]

-

Palacios, F., de Marigorta, E. M., Galarza, R., & Rubiales, G. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(45), 8195-8200. [Link]

-

Gorin, D. J., Sherry, B. D., & Toste, F. D. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(18), 7024–7027. [Link]

-

Gorin, D. J., Sherry, B. D., & Toste, F. D. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(18), 7024–7027. [Link]

-

De Kimpe, N., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092–10109. [Link]

-

Wang, Y., Li, P., & Lin, X. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1958–1961. [Link]

-

Kumar, A., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 8(1), 1069–1081. [Link]

-

Davies, S. G., et al. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(12), 1954-1967. [Link]

-

Zhang, Z., et al. (2021). PPM Ir-f-phamidol-Catalyzed Asymmetric Hydrogenation of γ-Amino Ketones Followed by Stereoselective Cyclization for Construction of Chiral 2-Aryl-pyrrolidine Pharmacophores. The Journal of Organic Chemistry, 86(2), 1639–1651. [Link]

-

Riaño, I., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(2), 348-351. [Link]

-

Li, W., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(15), 4983. [Link]

-

Shi, Q., Marcoux, D., et al. (2019). One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Agent. Organic Letters, 21(22), 9198–9202. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. [Link]

-

De Kimpe, N., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092–10109. [Link]

-

Vetráková, L'., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8527. [Link]

-

Jubault, P., et al. (2009). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 74(15), 5425–5434. [Link]

-

Janeck, M., et al. (2019). Synthesis of Chiral 3,4-Disubstituted Pyrrolidines with Antibacterial Properties. European Journal of Organic Chemistry, 2019(31-32), 5348-5358. [Link]

-

Kolyvanov, N. A., et al. (2020). A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. Molecules, 25(24), 5940. [Link]

-

Chen, J., et al. (2024). Cascade 1,3-Dipolar Cycloaddition and Lactamization for Diastereoselective Synthesis of Pyrrolidinedione-Fused Tetrahydropyrroloisoindolones. The Journal of Organic Chemistry. [Link]

-

Padwa, A., et al. (2001). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. The Journal of Organic Chemistry, 66(10), 3487-3495. [Link]

-

Riaño, I., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(2), 348-351. [Link]

-

Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. [Link]

-

Hayashi, Y., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(42), 8436-8440. [Link]

-

Larocque, E., & Britton, R. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 633–646. [Link]

-

Larocque, E., & Britton, R. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 633–646. [Link]

-

ResearchGate. (n.d.). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

-

Kerr, M. A., et al. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(14), 5721–5724. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). [Link]

-

Young, I. S., Williams, J. L., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters, 7(5), 953–955. [Link]

-

Bakulina, O., & Kantin, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoramidite gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidinesvia lithium amide conjugate addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine

An In-Depth Technical Guide to the Stereoselective Synthesis of (3R,4S)-3-amino-4-methylpyrrolidine

Authored by Gemini, Senior Application Scientist

Abstract

The (3R,4S)-3-amino-4-methylpyrrolidine scaffold is a critical pharmacophore found in a variety of potent therapeutic agents, including advanced quinoline antibacterials and naphthyridine antitumor compounds. Its specific stereochemistry is essential for biological activity, making stereoselective synthesis a paramount challenge for medicinal and process chemists. This technical guide provides a comprehensive overview of a field-proven, stereoselective synthetic route to this high-value building block. We will dissect a robust strategy that begins with an inexpensive chiral pool starting material, D-glucose, and proceeds through a series of key transformations to establish the desired (3R,4S) stereochemistry with high fidelity. This document explains the causal reasoning behind experimental choices, provides detailed step-by-step protocols for critical reactions, and summarizes key reaction data. It is intended for researchers, scientists, and drug development professionals seeking a practical and scalable synthesis of this important molecule.

Introduction: The Strategic Importance of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs and countless clinical candidates.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective receptor binding.[2] Specifically, the (3R,4S)-3-amino-4-methylpyrrolidine moiety has been shown to confer highly potent antibacterial activity when appended to quinoline cores, with efficacy equal or superior to ciprofloxacin. Furthermore, its incorporation into naphthyridine structures has yielded compounds with significant antitumor potency.

The primary synthetic challenge lies in the precise, simultaneous control of the two adjacent stereocenters at the C3 and C4 positions. Classical approaches often result in isomeric mixtures that require difficult chromatographic separation, which is inefficient and not scalable. The strategy detailed herein leverages a chiral pool approach, a powerful method in asymmetric synthesis that uses readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule.[3][4]

A Chiral Pool Approach from D-Glucose

Our selected synthetic pathway commences with D-glucose, an inexpensive and readily available chiral starting material. The inherent stereochemistry of glucose is strategically transferred through a series of transformations to construct the pyrrolidine ring with the correct absolute and relative stereochemistry.

Rationale for Synthetic Design

The core of this strategy involves the formation of a key acyclic precursor containing all the necessary carbon atoms and stereocenters, which then undergoes a highly stereoselective intramolecular cyclization. The key steps are:

-

Elaboration of D-Glucose: Conversion of D-glucose to a furanose derivative with functionalities poised for subsequent reactions.

-

Introduction of the Nitrogen Source: An azide group is introduced via an SN2 reaction, serving as a masked form of the final amine.

-

Formation of the Key Precursor: Creation of a linear amino di-tosylate derivative. The stereocenters originating from D-glucose dictate the precursor's stereochemistry.

-

Reductive Cyclization: A one-pot hydrogenation reaction simultaneously reduces the azide to a primary amine and catalyzes an intramolecular double SN2 reaction, forming the pyrrolidine ring with high stereocontrol.

-

Protecting Group Manipulation: Installation and final removal of Boc protecting groups to yield the target dihydrochloride salt.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic pathway from D-Glucose.

Key Transformations and Experimental Protocols

Preparation of Azido Ditosylate Precursor (9)

The initial steps convert D-glucose into furanose derivative 3 following established literature procedures. The primary alcohol of 3 is then mesylated and displaced with sodium azide to furnish azide 5 . Acid-catalyzed hydrolysis removes the acetonide protecting groups to yield diol 6 . The crucial acyclic precursor 9 is then prepared by a two-step sequence from this diol: reductive opening of the furanose ring followed by tosylation of the resulting primary and secondary alcohols.

The choice of a tosylate as a leaving group is critical. It is highly reactive, ensuring efficient cyclization in the subsequent step. The azide serves as a robust and non-basic precursor to the amine, preventing unwanted side reactions during the tosylation and cyclization steps.

Core Protocol: Reductive Amination and Intramolecular Cyclization

This is the cornerstone of the synthesis, where the pyrrolidine ring is formed with the desired stereochemistry. The reaction is a one-pot procedure involving the hydrogenation of the azido ditosylate precursor 9 in the presence of di-tert-butyl dicarbonate (Boc₂O).

Causality Behind the Protocol:

-

Catalyst: Palladium on carbon (Pd-C) is a highly effective catalyst for the reduction of azides to primary amines.

-

Reductive Amination: The in-situ generated amine is more nucleophilic than the starting azide and immediately participates in the intramolecular cyclization.

-

Stereocontrol: The cyclization proceeds via a tandem intramolecular SN2 mechanism. The first nucleophilic attack of the amine on the secondary tosylate establishes the C4-C5 bond. The stereochemistry at the methyl-bearing carbon is set by inversion of configuration. A second intramolecular SN2 reaction, where the newly formed secondary amine attacks the primary tosylate, closes the ring and forms the final pyrrolidine structure. This concerted, sterically-controlled process directly leads to the desired trans relationship between the amino and methyl groups.

-

In-Situ Protection: The presence of Boc₂O ensures that the newly formed pyrrolidine nitrogen is immediately protected as its tert-butyl carbamate (Boc) derivative. This is crucial for preventing over-alkylation or other side reactions and simplifies purification.[5]

Protocol 1: One-Pot Reductive Cyclization to form (3R,4S)-1-tert-Butoxycarbonyl-3-hydroxy-4-methylpyrrolidine (10)

-

Vessel Preparation: To a hydrogenation vessel, add the azido ditosylate precursor 9 (1.0 equiv).

-

Solvent and Reagents: Dissolve the precursor in methanol (approx. 0.1 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10% Pd-C) catalyst (approx. 10% w/w of the substrate).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd-C catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the Boc-protected pyrrolidinol 10 .

Conversion to the Target Amine

The hydroxyl group in intermediate 10 is converted to an azide with inversion of configuration. This is achieved by mesylation followed by displacement with sodium azide. The resulting azide 11 now has the correct (3R) stereochemistry for the amino group. A second hydrogenation, again in the presence of Boc₂O, reduces the azide and protects the resulting primary amine to give the di-Boc protected intermediate 12 .

Finally, the Boc protecting groups are removed under acidic conditions to yield the target molecule as its dihydrochloride salt, which is typically a stable, crystalline solid suitable for storage and further use.

Protocol 2: Final Deprotection to (3R,4S)-3-Amino-4-methylpyrrolidine Dihydrochloride (2)

-

Dissolution: Dissolve the di-Boc protected pyrrolidine 12 (1.0 equiv) in methanol (approx. 0.1 M) in a round-bottom flask.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (e.g., commercially available or prepared by bubbling HCl gas through anhydrous methanol) until the solution is strongly acidic (pH < 2).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid may be triturated with diethyl ether or recrystallized to afford the pure (3R,4S)-3-amino-4-methylpyrrolidine dihydrochloride 2 as a white solid.

Data Summary

The efficiency of this synthetic route is summarized in the table below, with yields reported from the key literature source.

| Step | Transformation | Product | Reported Yield |

| 1 | Azide 5 → Diol 6 | (3R,4S,5S)-5-(Azidomethyl)-4-methyltetrahydrofuran-2,3-diol | 72% |

| 2 | Azide 11 → Di-Boc Amine 12 | (3R,4S)-1-Boc-3-(Boc-amino)-4-methylpyrrolidine | 91% |

| 3 | Di-Boc Amine 12 → Dihydrochloride Salt 2 | (3R,4S)-3-Amino-4-methylpyrrolidine dihydrochloride | 91% |

| Table 1: Reported yields for key synthetic steps. |

Alternative Synthetic Strategies

While the chiral pool approach from D-glucose is robust, other modern synthetic methods are also employed for constructing substituted pyrrolidines. These include:

-

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with an alkene dipolarophile to directly form the pyrrolidine ring.[2][6] Asymmetric catalysis, using chiral ligands or catalysts, can induce high levels of enantioselectivity.[7][8]

-

Asymmetric Conjugate Addition: The addition of chiral lithium amides or other nitrogen nucleophiles to α,β-unsaturated esters can establish the C3 and C4 stereocenters, followed by cyclization to form the pyrrolidine ring.[9]

-

Lactam Reduction: Stereoselective alkylation of a chiral pyroglutamic acid derivative (a five-membered lactam) followed by reduction of the lactam can also yield highly functionalized pyrrolidines.[10][11] A variety of reducing agents, from classic LiAlH₄ to milder reagents like 9-BBN or nickel-catalyzed hydrosilylation, can be employed for the lactam reduction step.[12][13]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 7. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition | Publicación [silice.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]

- 13. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Resolution of 3-Amino-4-Methoxypyrrolidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 3-amino-4-methoxypyrrolidine derivatives are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks for a wide range of pharmacologically active agents. The stereochemistry at the C3 and C4 positions is often critical for target binding and biological efficacy, making the separation of racemic mixtures a crucial step in drug discovery and development.[1][2] This guide provides an in-depth technical overview of the principal strategies for the chiral resolution of these valuable intermediates. We will explore the theoretical underpinnings, practical considerations, and detailed experimental protocols for classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. By synthesizing field-proven insights with established scientific principles, this document aims to equip researchers with the knowledge to select and implement the most effective resolution strategy for their specific synthetic and analytical needs.

Introduction: The Imperative of Chirality in Pyrrolidine Scaffolds

Chirality is a fundamental property of matter that profoundly influences molecular interactions in biological systems. For pharmaceutical compounds, the three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even harmful substance.[1][2] The U.S. Food and Drug Administration (FDA) recognized this critical aspect in 1992, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and evaluate each enantiomer's activity.[2]

The 3-amino-4-methoxypyrrolidine core is a privileged scaffold found in numerous drug candidates, valued for its conformational rigidity, introduction of specific hydrogen bonding vectors, and its utility as a versatile synthetic intermediate.[3] Obtaining these compounds in enantiomerically pure form is paramount. While asymmetric synthesis offers a direct route, chiral resolution of a readily prepared racemic mixture often provides a more practical, scalable, and cost-effective approach.[4][5] This guide focuses on the three dominant resolution methodologies, providing the causal logic behind experimental design to empower scientists in their pursuit of single-enantiomer compounds.

Core Strategies for Chiral Resolution

The separation of enantiomers requires the introduction of another chiral entity to create a diastereomeric interaction, which, unlike enantiomeric interactions, results in different physical and chemical properties that can be exploited for separation. The primary methods leverage differences in solubility (classical resolution), enzymatic selectivity (kinetic resolution), or chromatographic mobility (chiral chromatography).

Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most robust and scalable methods for resolving chiral amines.[5][6] The principle lies in the acid-base reaction between a racemic amine and an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility in a given solvent system.[6][7]

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral acid is critical. Agents like (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) or derivatives of tartaric acid are frequently used for resolving chiral bases.[5] The ideal agent forms a salt that is crystalline and exhibits a significant solubility difference between the two diastereomers in a practical solvent.

-

Solvent Selection: The crystallization solvent plays a pivotal role in the efficiency of the separation.[4] The solvent must dissolve the diastereomeric salts to a sufficient degree to allow for equilibrium, but one salt must be significantly less soluble to precipitate selectively.[4] Common solvents include alcohols (methanol, ethanol), ketones, or mixtures thereof.

Experimental Protocol: General Procedure for Diastereomeric Salt Resolution [6][7]

-

Salt Formation: Dissolve one equivalent of the racemic 3-amino-4-methoxypyrrolidine derivative in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-DBTA) in the same solvent, applying gentle heat if necessary.

-

Mixing and Crystallization: Slowly add the amine solution to the stirred solution of the chiral acid at room temperature. The formation of the salt is often exothermic. Allow the mixture to stir and then stand undisturbed at room temperature, or cool in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration. Wash the crystals with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water. Add a strong base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12) to neutralize the chiral acid and liberate the free amine.[6]

-

Extraction and Purification: Extract the liberated, enantiomerically enriched amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer, concentrate it under reduced pressure, and purify the amine as needed. The enantiomeric excess (ee) should be determined using a suitable analytical technique, such as chiral HPLC.

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for classical chiral resolution.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. In a typical EKR, the enzyme catalyzes a reaction (e.g., acylation of the amino group or hydrolysis of an amide derivative) on one enantiomer at a much faster rate than the other.[8][9] This results in a mixture of unreacted starting material (enriched in one enantiomer) and a new product (enriched in the other), which can then be separated by conventional methods like chromatography.

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym® 435) and Pseudomonas cepacia Lipase (PSL), are widely used due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity.[8][10][11][12] The choice of enzyme is substrate-dependent and often requires screening.

-

Reaction Type: For an amino-pyrrolidine derivative, the resolution can be achieved via enantioselective N-acylation. The racemic amine is reacted with an acyl donor (e.g., ethyl acetate, which can also serve as the solvent) in the presence of the lipase.

-

Reaction Conditions: The solvent, temperature, and acyl donor can all influence the reaction rate and enantioselectivity (expressed as the enantiomeric ratio, E). Anhydrous organic solvents are typically used to prevent unwanted hydrolysis.

Experimental Protocol: Lipase-Catalyzed N-Acylation [8]

-

Setup: To a solution of the racemic 3-amino-4-methoxypyrrolidine derivative in an anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether), add the acyl donor (e.g., 1.5 equivalents of ethyl acetate).

-

Enzymatic Reaction: Add the lipase (e.g., Novozym® 435, 10-50 mg per mmol of substrate). Seal the reaction vessel and agitate it (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-45 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine the conversion. The ideal reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.

-

Workup: Once the target conversion is reached, remove the enzyme by filtration.

-

Separation and Analysis: Concentrate the filtrate and separate the unreacted amine from the acylated product using flash column chromatography or chemical extraction. Determine the enantiomeric excess of both fractions by chiral HPLC.

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Chromatographic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[13] The separation can be achieved directly, by using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[14][15]

Causality Behind Experimental Choices:

-

Direct Method (CSP): This is the most common approach.[13] CSPs create a chiral environment where enantiomers have transient, diastereomeric interactions of different strengths, leading to different retention times. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose, such as Chiralcel® or Chiralpak®) are highly versatile and effective for a wide range of compounds, including amines.[14]

-

Indirect Method: This involves reacting the racemic amine with a Chiral Derivatizing Agent (CDA) to form a stable pair of diastereomers.[15] While this allows separation on a standard achiral column, it requires an additional reaction step and the availability of a suitable, enantiopure CDA.[15][16]

-

Mobile Phase: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) is critical for achieving good resolution and reasonable analysis times. Additives like triethylamine (TEA) are often used for basic analytes like amines to improve peak shape.[14]

Experimental Protocol: Direct Chiral HPLC Method Development [14]

-

Column Selection: Select a suitable polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H column.

-

Sample Preparation: Dissolve a small amount of the racemic 3-amino-4-methoxypyrrolidine derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

-

Initial Mobile Phase: Start with a standard mobile phase system for normal phase chromatography, such as n-hexane:ethanol (90:10, v/v) with 0.1% triethylamine (TEA).

-

Analysis: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Monitor the elution using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, or switch to a different alcohol like isopropanol). The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

Workflow: Chromatographic Resolution Approaches

Caption: Direct vs. Indirect chiral HPLC methods.

Comparative Analysis of Resolution Methods

The choice of resolution technique depends on several factors, including the scale of the separation, cost, available equipment, and the stage of drug development.

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Classical Resolution | Diastereomeric Salt Crystallization | - Highly scalable (kg scale)[4] - Cost-effective reagents - Well-established technology | - Can be labor-intensive - Success is substrate-dependent - Maximum theoretical yield is 50% per enantiomer (without racemization) | Large-scale industrial synthesis |

| Enzymatic Resolution | Kinetic Resolution via Enzyme | - High enantioselectivity (high ee%)[8][11] - Mild reaction conditions - Environmentally friendly ("Green Chemistry") | - Enzymes can be expensive - Requires separation of product from substrate - Max. 50% yield (without racemization) | Medium-scale synthesis; when high enantiopurity is critical |

| Chromatographic Separation | Differential Interaction with CSP | - Broad applicability - High purity achievable (>99% ee) - Both analytical and preparative scales | - High cost of CSPs and solvents[13] - Lower throughput for preparative scale - Requires specialized equipment (HPLC) | Analytical quality control; small- to medium-scale purification |

Conclusion

The chiral resolution of 3-amino-4-methoxypyrrolidine derivatives is a critical enabling step for the development of enantiomerically pure pharmaceuticals. No single method is universally superior; the optimal choice is dictated by the specific requirements of the project. Classical resolution by diastereomeric salt formation remains a workhorse for large-scale production due to its scalability and cost-effectiveness. Enzymatic kinetic resolution offers an elegant and highly selective alternative under mild, green conditions, ideal for producing high-purity materials. Finally, chiral chromatography provides an unparalleled tool for both analytical validation and high-purity preparative separation. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to confidently navigate the challenges of chiral separation and accelerate the progression of novel drug candidates from the laboratory to the clinic.

References

-

Gotor-Fernández, V., et al. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Tetrahedron, 70(42). Abstract available at [Link]

-

Sato, T., et al. (2021). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Retrieved from [Link]

-

Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. ResearchGate. Request PDF from [Link]

-

Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

-

Foley, A. M., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9616-9631. Retrieved from [Link]

-

Carreño, M. C., et al. (2004). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate. Request PDF from [Link]

-

Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Arnold, F. H., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 844–851. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2012). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. ResearchGate. Retrieved from [Link]

- He, H., et al. (2000). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

- Hoffmann-La Roche. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents.

-

MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1916-1924. Retrieved from [Link]

-

Reddy, G. S. R., et al. (2008). Stereoselective synthesis of (3 R,4 S)-3-amino-4-methyl pyrrolidine. ResearchGate. Request PDF from [Link]

-

Kawanami, Y., et al. (1996). LIPASE-CATALYZED KINETIC RESOLUTION OF TRANS-2,s. Kagawa University Academic Information Repository. Retrieved from [Link]

-

Schneider, R. (2001). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents. Retrieved from [Link]

-

Kita, Y., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Chemical and Pharmaceutical Bulletin, 70(5), 391-399. Retrieved from [Link]

-

de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(11), 20616–20643. Retrieved from [Link]

- Zhang, Y., et al. (2015). Preparation method of 3-amino-4-methylpyridine. Google Patents.

-

Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(11), 3169. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC advances, 13(1), 19-33. Retrieved from [Link]

- Li, J., et al. (2005). Preparation process of 3 amino-4 methyl pyridine. Google Patents.

-

De, A., & Conticello, V. P. (2001). A Novel Synthetic Protocol for the Preparation of Enantiopure 3-, 4-, and 5-Substituted Prolines. Springer Nature Experiments. Retrieved from [Link]

-

Wang, Y., et al. (2009). Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase. Analytica Chimica Acta, 648(2), 220-227. Retrieved from [Link]

-

Sharma, P., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(33), 6649-6655. Retrieved from [Link]

-

Sharma, P., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ede, N. J. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial chemistry & high throughput screening, 5(5), 333-345. Retrieved from [Link]

-

Kumar, A., et al. (2023). The significance of chirality in contemporary drug discovery-a mini review. RSC medicinal chemistry, 14(10), 1876-1891. Retrieved from [Link]

-

Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Planta medica, 77(10), 1070-1077. Retrieved from [Link]

-

Friscic, T., & Jones, W. (2009). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. CrystEngComm, 11(4), 545-547. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Aminopiperidines in Modern Drug Discovery. PharmaChem. Retrieved from [Link]

-

D'Adamio, G., et al. (2021). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. Retrieved from [Link]

-

Music, M., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 223. Retrieved from [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. benchchem.com [benchchem.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. benchchem.com [benchchem.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Aminopyrrolidines

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of tert-butoxycarbonyl (Boc)-protected aminopyrrolidines, a class of compounds of paramount importance in contemporary drug discovery and organic synthesis. As chiral building blocks, their stereochemical integrity and predictable reactivity are crucial for the synthesis of complex molecular architectures with desired pharmacological activities. This document offers an in-depth exploration of their solubility, stability across a range of conditions, acidity and basicity (pKa), and characteristic reactivity patterns. Furthermore, it provides detailed experimental protocols for their characterization and highlights potential side reactions, serving as an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of Boc-Protected Aminopyrrolidines

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an amino group provides a key handle for further functionalization, enabling the construction of diverse chemical libraries for drug screening. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in this field, offering a robust yet readily cleavable shield for the nucleophilic and basic amino functionality.[1][2] Its widespread adoption is a direct consequence of its predictable stability and the mild acidic conditions required for its removal, which are orthogonal to many other common protecting groups.[2][3]

This guide will delve into the nuanced physical and chemical properties of various Boc-protected aminopyrrolidine isomers, with a focus on providing practical, field-proven insights for their effective utilization in a laboratory setting.

Comparative Physicochemical Properties

The seemingly subtle variation in the position of the amino group on the pyrrolidine ring, as well as the stereochemistry, can have a significant impact on the physical properties of the molecule. Understanding these differences is critical for purification, formulation, and predicting intermolecular interactions.

General Physical Characteristics

Boc-protected aminopyrrolidines are typically white to off-white crystalline solids or viscous oils at room temperature.[4] The introduction of the bulky, lipophilic Boc group generally increases the molecular weight and alters the polarity compared to the parent amine, influencing properties such as melting and boiling points.

| Property | (R/S)-3-(Boc-amino)pyrrolidine | (R/S)-2-(Aminomethyl)-1-Boc-pyrrolidine | N-Boc-pyrrolidine |

| Molecular Formula | C₉H₁₈N₂O₂ | C₁₀H₂₀N₂O₂ | C₉H₁₇NO₂ |

| Molecular Weight ( g/mol ) | 186.25[4] | 200.28[5][6] | 171.24 |

| Appearance | White to off-white solid/powder[4] | Clear colorless liquid[6] | Liquid |

| Melting Point (°C) | ~50[4] | N/A | N/A |

| Boiling Point (°C) | 286.4 (Predicted)[4] | 280.3 @ 760 mmHg | 80 @ 0.2 mmHg |

| Density (g/mL @ 25°C) | ~1.04 (Predicted)[4] | ~1.014[5] | 0.977 |

| Refractive Index (n20/D) | ~1.472 | ~1.472[5] | 1.449 |

Solubility Profile

The solubility of Boc-protected aminopyrrolidines is a critical parameter for reaction setup, work-up procedures, and purification. The presence of the polar carbamate group and the pyrrolidine nitrogen, combined with the nonpolar tert-butyl group, confers solubility in a range of organic solvents.

Qualitative Solubility Data:

| Solvent | Solvent Type | (R/S)-3-(Boc-amino)pyrrolidine |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solubility[5] |

| Methanol | Polar Protic | Soluble[5][7][8] |

| Ethanol | Polar Protic | Soluble[5] |

| Dichloromethane (DCM) | Chlorinated | Soluble[5] |

| Chloroform | Chlorinated | Slightly Soluble[5] |

| Water | Aqueous | Soluble / Some solubility[5] |

Semi-Quantitative Solubility: For (S)-3-(Boc-amino)pyrrolidine, the solubility in DMSO has been reported to be ≥ 100 mg/mL.[5]

Causality Behind Solubility: The "like dissolves like" principle governs the solubility of these compounds. The pyrrolidine ring and the carbamate functional group can engage in hydrogen bonding and dipole-dipole interactions with polar protic and aprotic solvents. The nonpolar tert-butyl group contributes to solubility in less polar solvents like dichloromethane. The conflicting reports on solubility in some solvents highlight the importance of empirical determination for specific applications.

Experimental Protocol: Determination of Quantitative Solubility

This protocol provides a reliable method for determining the solubility of a Boc-protected aminopyrrolidine in a specific solvent.

Diagram: Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation: Equilibrate the chosen solvent and the solid Boc-protected aminopyrrolidine to a constant temperature (e.g., 25 °C) in a thermostatted water bath.

-

Equilibration: Add an excess of the solid to a known volume of the solvent in a sealed vial. Stir the suspension vigorously for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Sampling: Cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the Boc-protected aminopyrrolidine using a validated analytical method such as HPLC or GC with a pre-established calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L).

Chemical Properties and Reactivity

The chemical behavior of Boc-protected aminopyrrolidines is dominated by the properties of the Boc group and the pyrrolidine ring.

Acidity and Basicity: pKa Considerations

The pKa values of a molecule are fundamental to understanding its behavior in different pH environments, which is critical for reaction optimization, extraction procedures, and predicting biological interactions.

-

Acidity of the Carbamate N-H: The proton on the nitrogen of the carbamate is weakly acidic. While specific experimental data for Boc-aminopyrrolidines is scarce, a predicted pKa for 3-N-Boc-aminopyrrolidine is approximately 12.37.[7][8] An experimental study on a cyclic carbamate, efavirenz, determined a pKa of 10.2 for the carbamate proton, with the lower value attributed to inductive and resonance effects from the surrounding structure.[4] This suggests that under strongly basic conditions (pH > 12), the carbamate proton can be removed.

-

Basicity of the Pyrrolidine Nitrogen: For isomers where the pyrrolidine nitrogen is unprotected (e.g., 3-(Boc-amino)pyrrolidine), this secondary amine is basic. The pKa of the conjugate acid of pyrrolidine is approximately 11.3. The presence of the Boc-amino substituent is expected to have a minor electronic effect, and thus the pKa of the pyrrolidine nitrogen in these compounds will be in a similar range.

-

Basicity of the Exocyclic Amino Group: In isomers like 2-(aminomethyl)-1-Boc-pyrrolidine, the primary exocyclic amine is basic. The pKa of its conjugate acid is predicted to be around 9.91.

Stability Profile

The Boc group is renowned for its stability under a wide range of conditions, making it a versatile protecting group.

Diagram: Stability of the Boc Group

Caption: General stability of the Boc protecting group.

-

Basic and Nucleophilic Conditions: The Boc group is generally stable to a wide range of basic and nucleophilic conditions. This allows for reactions such as ester saponification or reactions with organometallics to be carried out on other parts of the molecule without affecting the Boc group.[9] However, prolonged exposure to strong bases at elevated temperatures can lead to side reactions.

-

Catalytic Hydrogenation: The Boc group is stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which makes it orthogonal to protecting groups like benzyloxycarbonyl (Cbz) and benzyl (Bn) ethers that are cleaved under these conditions.[10]

-

Acidic Conditions: The defining characteristic of the Boc group is its lability to strong acids. This is the most common method for its removal.

-

Lewis Acids: The stability of the Boc group in the presence of Lewis acids is variable and depends on the strength of the Lewis acid and the reaction conditions. Weaker Lewis acids may be tolerated, while stronger Lewis acids can effect deprotection.[6] For instance, AlCl₃ and SnCl₄ are known to cleave Boc groups.[6][11] This reactivity can be exploited for selective deprotection in the presence of other acid-sensitive groups.

Reactivity and Deprotection

The primary reactivity of interest for Boc-protected aminopyrrolidines is the deprotection of the amino group.

Mechanism of Acid-Catalyzed Boc Deprotection:

The cleavage of the Boc group proceeds through a well-established mechanism initiated by protonation of the carbamate carbonyl oxygen. This is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[10][12]

Diagram: Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and generally reliable method for Boc deprotection.

Materials:

-

Boc-protected aminopyrrolidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Methodology:

-

Dissolution: Dissolve the Boc-protected aminopyrrolidine in anhydrous DCM (a typical concentration is 0.1-0.2 M).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise (typically 20-50% v/v).

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. b. Dissolve the residue in water and carefully basify with saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH is ~8-9. c. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate under reduced pressure to obtain the deprotected amine.

Potential Side Reactions

While the Boc group is generally well-behaved, there are potential side reactions to be aware of, particularly under forcing conditions.

-

Alkylation by the tert-butyl Cation: During acidic deprotection, the liberated tert-butyl cation is an electrophile and can alkylate nucleophilic residues in the substrate or solvent. Scavengers such as anisole or thioanisole are sometimes added to trap this cation.[9][13]

-

Formation of Isocyanate: Under strongly basic conditions, the carbamate proton can be deprotonated, followed by elimination of tert-butoxide to form an isocyanate intermediate. This intermediate can then be trapped by nucleophiles.[13]

-

Decomposition with HBr: The use of HBr for deprotection can sometimes lead to decomposition of the pyrrolidine ring, especially if the reaction is not carefully controlled.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of Boc-protected aminopyrrolidines. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The most characteristic signal is a sharp singlet integrating to nine protons in the upfield region (δ 1.4-1.5 ppm), corresponding to the tert-butyl group of the Boc moiety. The protons on the pyrrolidine ring typically appear as complex multiplets in the δ 1.5-3.6 ppm region.

-

¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm. The carbamate carbonyl carbon appears at ~155 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): This soft ionization technique is commonly used to observe the protonated molecule [M+H]⁺.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The formation of the tert-butyl cation (m/z 57) is also commonly observed.

Chromatography

-

HPLC/GC: These techniques are used to assess the chemical purity of the compound.

-

Chiral HPLC/GC: For enantiomerically pure compounds, chiral chromatography is essential to determine the enantiomeric excess (ee).

Conclusion

Boc-protected aminopyrrolidines are indispensable tools in modern organic and medicinal chemistry. Their utility is underpinned by a well-understood set of physical and chemical properties. The Boc group provides robust protection under a variety of conditions while allowing for facile deprotection under mild acidic treatment. A thorough understanding of their solubility, stability, and reactivity, as detailed in this guide, is crucial for their effective and efficient use in the synthesis of novel chemical entities. The provided protocols and data serve as a practical resource for researchers, enabling them to navigate the synthetic challenges and unlock the full potential of these versatile building blocks.

References

-

Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]

- BenchChem. (2025). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link]

-

Shaaban, S., & Maulide, N. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. European Journal of Organic Chemistry, 2018(20-21), 2548-2560. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66–68. [Link]

- BenchChem. (2025). A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S).

- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.

- BenchChem. (2025). The Chemistry of the Boc Protecting Group.

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

-

Tafi, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(21), 11867-11937. [Link]

- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. [Link]

-

PubChem. (n.d.). (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. [Link]

-

Li, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10398-10411. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

O'Brien, P. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(16), 6545–6557. [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. [Link]

-

Doherty, G. P., & Du Bois, J. (2011). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 7, 1243–1247. [Link]

-

Davies, H. M. L., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 134(29), 12295–12300. [Link]

-

Wikipedia. (n.d.). Carbamate. [Link]

-

PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]

- 7. 3-N-Boc-aminopyrrolidine CAS#: 99724-19-3 [m.chemicalbook.com]

- 8. 99724-19-3 CAS MSDS (3-N-Boc-aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of trans-3-Amino-1-Boc-4-methoxypyrrolidine Under Acidic and Basic Conditions

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds. Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an attractive building block for creating potent and selective ligands for various biological targets. trans-3-Amino-1-Boc-4-methoxypyrrolidine is a key chiral intermediate, valued for its vicinal amino and methoxy functionalities that can be further elaborated to mimic peptide bonds, engage in hydrogen bonding, or serve as pharmacophoric elements.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is crucial for modulating its reactivity during multi-step syntheses.[] Understanding the stability of this intermediate under various reaction conditions is paramount for process development, optimization, and ensuring the chemical integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and recommended handling protocols.

Stability Under Acidic Conditions: The Labile Nature of the Boc Group and Potential Side Reactions

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions, a property frequently exploited for its removal during synthetic campaigns.[4][5][6] The primary point of instability for this compound in an acidic environment is the cleavage of the N-Boc bond.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of the Boc group proceeds through a well-established acid-catalyzed fragmentation mechanism.[5][7] The reaction is initiated by the protonation of the carbamate oxygen, followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free secondary amine.[1][7]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Potential Side Reaction: Cleavage of the Methoxy Ether

A significant concern under strongly acidic conditions is the potential for cleavage of the 4-methoxy group. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, at elevated temperatures.[8][9][10][11] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an SN2 pathway).

Caption: Potential side reaction of methoxy ether cleavage.